4-Cyano-N-trifluoromethoxypyridinium triflimide
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Overview
Description
4-Cyano-N-trifluoromethoxypyridinium triflimide is a bench-stable trifluoromethoxylation reagent developed in the Togni lab. It is known for its ability to generate trifluoromethoxy radicals under visible-light irradiation in the presence of a photocatalyst . This compound is used for arene C-H functionalization, providing trifluoromethoxy ethers .
Preparation Methods
The synthesis of 4-Cyano-N-trifluoromethoxypyridinium triflimide involves the trifluoromethylation of 4-cyanopyridine N-oxide using Togni reagent . The reaction is typically carried out under visible-light irradiation with a photocatalyst, leading to the cleavage of the N-O bond and the formation of the trifluoromethoxy radical . This method allows for the production of the compound on a multigram scale .
Chemical Reactions Analysis
4-Cyano-N-trifluoromethoxypyridinium triflimide primarily undergoes radical trifluoromethoxylation reactions. Under visible-light irradiation, the N-O bond cleaves to form an OCF3 radical, which can then functionalize arene C-H bonds . This process is distinctly different from conventional procedures and provides access to aryl trifluoromethyl ethers . Common reagents used in these reactions include photocatalysts such as Ru(bpy)3(PF6)2 .
Scientific Research Applications
4-Cyano-N-trifluoromethoxypyridinium triflimide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyano-N-trifluoromethoxypyridinium triflimide involves the generation of a trifluoromethoxy radical through the cleavage of the N-O bond under visible-light irradiation . This radical can then functionalize arene C-H bonds, leading to the formation of trifluoromethoxy ethers . The process is mediated by a strongly reducing photocatalyst, such as Ru(bpy)3(PF6)2 .
Comparison with Similar Compounds
4-Cyano-N-trifluoromethoxypyridinium triflimide is unique due to its bench stability and ability to generate trifluoromethoxy radicals under mild conditions . Similar compounds include:
- 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
- 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one
- 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate
These compounds also serve as trifluoromethoxylation reagents but may differ in terms of stability, reactivity, and the specific conditions required for their use.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-(trifluoromethoxy)pyridin-1-ium-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N2O.C2F6NO4S2/c8-7(9,10)13-12-3-1-6(5-11)2-4-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-4H;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLMCZPHIZXUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C#N)OC(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F9N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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